N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(4-Methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring a pyridazine core substituted with a 4-methoxyphenylamino group at position 6 and a sulfanyl-linked acetamide moiety at position 3. The methoxyphenyl groups likely contribute to improved solubility and metabolic stability compared to non-polar analogs.
Properties
IUPAC Name |
2-[6-(4-methoxyanilino)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-16-7-3-14(4-8-16)21-18-11-12-20(24-23-18)28-13-19(25)22-15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKPIOQQVVDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process may include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenylamine derivative, which reacts with the pyridazine ring in the presence of a coupling agent.
Attachment of the Sulfanylacetamide Moiety: This final step involves the reaction of the intermediate compound with a suitable thiol and acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridazine ring or other functional groups.
Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced pyridazine derivatives and other reduced products.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide typically involves the reaction of 4-methoxyphenyl amine with pyridazine derivatives under specific conditions that promote the formation of the sulfanyl linkage. The molecular structure is characterized by the presence of a pyridazine ring, methoxy groups, and an acetamide functional group, which contribute to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent . Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of related pyridazine derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values below 20 µM for several derivatives, highlighting the importance of the pyridazine moiety in enhancing biological activity .
Neuropharmacology
Research indicates that compounds containing methoxyphenyl groups can influence neurotransmitter systems, potentially acting as neurotransmitter agents . This compound may modulate dopamine and serotonin receptors, which are crucial targets in treating neurological disorders.
Case Study: Neurotransmitter Modulation
In a pharmacological study, derivatives of methoxyphenyl compounds were tested for their effects on neurotransmitter uptake in rat brain slices. The results demonstrated a marked increase in serotonin levels, suggesting a possible mechanism for antidepressant activity .
Material Science
The unique structural features of this compound make it a candidate for developing functional materials such as organic semiconductors or dyes.
Case Study: Organic Electronics
A recent study explored the use of similar compounds in organic light-emitting diodes (OLEDs). These compounds exhibited excellent charge transport properties, making them suitable for use in electronic devices .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate the activity of receptors on cell surfaces, affecting cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound shares structural motifs with several classes of bioactive molecules. Key comparisons include:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
- Heterocyclic Core : Pyridazine (target) vs. quinazoline (Compound 38) vs. oxadiazole (CDD-934506). Quinazoline derivatives exhibit strong anticancer activity due to DNA intercalation, while pyridazine analogs (e.g., Compound 31) show fungicidal effects .
- Substituent Effects : The 4-methoxyphenyl group enhances solubility and bioavailability compared to nitro (CDD-934506) or chloro () substituents. Sulfonyl groups (Compound 38) may improve target binding affinity over sulfanyl linkages .
- Acetamide vs.
Anticancer Activity
Quinazoline sulfonyl acetamides (e.g., Compound 38) demonstrate potent cytotoxicity against HCT-1 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values < 5 µM .
Antimicrobial Activity
Pyridazine hydrazine derivatives (e.g., Compound 31) exhibit fungicidal activity against Candida albicans (MIC: 12.5 µg/mL) and antibacterial effects against Staphylococcus aureus . The sulfanyl acetamide group in the target compound could enhance membrane disruption or enzyme inhibition.
Receptor Modulation
Chromenone-oxy acetamides (VIf) act as adenosine A2B receptor antagonists (Kᵢ: 0.8 µM), suggesting that the acetamide moiety is critical for receptor binding . The target compound’s pyridazine core may similarly target purinergic or kinase-linked receptors.
Crystallography
Crystal structures of related sulfanyl acetamides (e.g., ) reveal planar pyrimidine/pyridazine cores stabilized by intramolecular hydrogen bonds (N–H···O and S–H···N).
Biological Activity
N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antibacterial applications. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylamine with various pyridazine derivatives. The molecular structure features a pyridazinyl moiety linked to a methoxyphenyl group and a sulfanyl acetamide group. The molecular formula is , and its molecular weight is approximately 342.41 g/mol.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| CAS Number | [Pending] |
| Melting Point | [Pending] |
| Solubility | Soluble in DMSO |
Anti-inflammatory Activity
Research indicates that derivatives of pyridazine compounds exhibit significant inhibitory effects on pro-inflammatory cytokines, particularly interleukin-1 beta (IL-1β). A study demonstrated that certain 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives effectively reduced IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS), suggesting potential therapeutic applications for inflammatory diseases .
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines. For instance, studies have shown that related pyridazine derivatives display cytotoxic effects on MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer) cell lines. Compounds exhibiting an IC50 value as low as 0.01 µM against MCF7 have been reported, indicating strong anticancer properties .
Antibacterial Activity
The antibacterial efficacy of similar compounds has also been assessed. Compounds containing the sulfanyl moiety have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for designing more effective derivatives. The presence of the methoxy group on the phenyl ring enhances lipophilicity, improving cellular uptake and bioavailability. Substituents on the pyridazine ring also play a critical role in modulating biological activity.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Sulfanyl Moiety | Enhances antibacterial action |
| Pyridazine Ring | Critical for anticancer activity |
Case Studies
- Anti-inflammatory Effects : A study evaluated various pyridazine derivatives for their ability to inhibit IL-1β production in vitro, revealing that modifications to the methoxy group significantly influenced inhibitory potency .
- Anticancer Screening : In a comprehensive screening of new compounds, derivatives similar to this compound showed promising results against multiple cancer lines with varying IC50 values .
- Antibacterial Properties : Research focusing on sulfamoyl-containing compounds demonstrated their effectiveness against specific bacterial strains, providing insights into their mechanism of action through enzyme inhibition .
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions starting from pyridazine and methoxyphenyl precursors. Key steps include:
- Coupling reactions between pyridazine-3-thiol derivatives and chloroacetamide intermediates using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as catalysts .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for thioether bond formation .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and intermediate stability .
Yield optimization requires rigorous purification via column chromatography and recrystallization, with yields typically ranging from 45% to 70% depending on step efficiency .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms methoxyphenyl and pyridazine ring connectivity. Aromatic protons appear at δ 6.8–8.2 ppm, while acetamide carbonyl resonates near δ 168–170 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard for biological testing; reverse-phase C18 columns with acetonitrile/water gradients are recommended .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 392.44 (C₁₉H₁₆N₆O₂S) .
- X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding patterns in crystalline forms .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR shifts or MS fragmentation patterns may arise from:
- Tautomerism : Pyridazine-thione/thiol tautomers can cause variable δ values; deuterated solvents (e.g., DMSO-d₆) stabilize specific forms .
- Impurities : Trace solvents or byproducts require 2D NMR (COSY, HSQC) for differentiation .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive proof of connectivity and spatial arrangement .
Advanced: What strategies improve solubility and stability in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the acetamide moiety without disrupting bioactivity .
- pH adjustment : Buffered solutions (pH 7.4) minimize hydrolysis of the sulfanylacetamide bond .
Stability studies under accelerated conditions (40°C, 75% RH) guide formulation optimizations .
Basic: What preliminary biological screening approaches assess bioactivity?
Answer:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced: How can SAR studies enhance pharmacological profiles?
Answer:
- Systematic substitution : Replace methoxy groups with halogens (Cl, F) or methyl to modulate lipophilicity and target affinity .
- Pyridazine ring modifications : Introduce electron-withdrawing groups (NO₂) to enhance electrophilic interactions .
- Bioisosteric replacement : Swap the sulfanyl group with sulfonyl or methylene to alter metabolic stability .
In vitro ADMET profiling (e.g., microsomal stability, CYP inhibition) prioritizes lead candidates .
Advanced: Which computational methods predict biological target interactions?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (PDB: 1M17); prioritize poses with ΔG < -8 kcal/mol .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories .
- Pharmacophore modeling : Identify critical H-bond acceptors (pyridazine N) and hydrophobic regions (methoxyphenyl) .
Basic: What degradation pathways occur under storage, and how is stability improved?
Answer:
- Oxidative degradation : Sulfanyl groups oxidize to sulfoxides/sulfones; store under inert gas (N₂/Ar) .
- Hydrolysis : Acetamide bonds degrade in acidic/basic conditions; lyophilize and store at -20°C .
- Light sensitivity : Amber vials prevent photodegradation of aromatic moieties .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Answer:
- Bioavailability studies : Measure plasma concentrations via LC-MS after oral/IP administration; low absorption may require prodrug strategies .
- Metabolic profiling : Liver microsome assays identify rapid Phase I oxidation (e.g., CYP3A4-mediated) .
- Tissue distribution : Radiolabeled compound tracking (¹⁴C) quantifies accumulation in target organs .
Advanced: What methodologies characterize metabolites in preclinical models?
Answer:
- LC-HRMS : Identify Phase I/II metabolites using fragmentation patterns (e.g., +16 Da for hydroxylation) .
- Stable isotope labeling : Synthesize deuterated analogs to trace metabolic pathways .
- In vitro models : Incubate with hepatocytes or S9 fractions to predict human metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
